molecular formula C4H10S5 B14386353 Trisulfide, bis[(methylthio)methyl] CAS No. 88496-84-8

Trisulfide, bis[(methylthio)methyl]

Cat. No.: B14386353
CAS No.: 88496-84-8
M. Wt: 218.5 g/mol
InChI Key: RMWUJPCWKPBBKS-UHFFFAOYSA-N
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Description

Trisulfide, bis[(methylthio)methyl]: is an organosulfur compound with the molecular formula C4H10S5. It is also known by other names such as 1,3-Bis((methylthio)methyl)trisulfane and di-(thiomethylmethyl) trisulfide This compound is characterized by the presence of three sulfur atoms in a chain, flanked by two methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trisulfide, bis[(methylthio)methyl] typically involves the reaction of methylthiomethyl halides with sodium trisulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired trisulfide compound .

Industrial Production Methods: Industrial production methods for trisulfide, bis[(methylthio)methyl] are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: Trisulfide, bis[(methylthio)methyl] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Chemistry: In chemistry, trisulfide, bis[(methylthio)methyl] is used as a reagent in various organic synthesis reactions. Its unique sulfur-sulfur bonds make it a valuable intermediate in the synthesis of more complex sulfur-containing compounds .

Biology and Medicine: It may be used in the development of new drugs or as a tool for studying sulfur-related biochemical processes .

Industry: In industry, trisulfide, bis[(methylthio)methyl] can be used in the production of specialty chemicals, including those used in the rubber and polymer industries. Its unique properties make it suitable for use as a vulcanizing agent or as an additive to improve the performance of certain materials .

Mechanism of Action

The mechanism by which trisulfide, bis[(methylthio)methyl] exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The sulfur-sulfur bonds can undergo cleavage and reformation, allowing the compound to participate in redox reactions and other chemical processes. These interactions can affect the structure and function of biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: Trisulfide, bis[(methylthio)methyl] is unique due to the presence of methylthio groups, which provide additional reactivity and potential for functionalization compared to other trisulfides. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

88496-84-8

Molecular Formula

C4H10S5

Molecular Weight

218.5 g/mol

IUPAC Name

methylsulfanyl-(methylsulfanylmethyltrisulfanyl)methane

InChI

InChI=1S/C4H10S5/c1-5-3-7-9-8-4-6-2/h3-4H2,1-2H3

InChI Key

RMWUJPCWKPBBKS-UHFFFAOYSA-N

Canonical SMILES

CSCSSSCSC

Origin of Product

United States

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